molecular formula C10H13NO2 B15325243 (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide

Cat. No.: B15325243
M. Wt: 179.22 g/mol
InChI Key: AXSFXIYXBDIWQK-ZETCQYMHSA-N
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Description

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-acetamidophenol.

    Hydroxyethylation: The phenyl ring undergoes hydroxyethylation using ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of (S)-N-(4-(1-Oxoethyl)phenyl)acetamide.

    Reduction: Formation of (S)-N-(4-(1-Hydroxyethyl)phenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(4-(1-Hydroxyethyl)phenyl)acetamide: The enantiomer of the compound with different stereochemistry.

    N-(4-Hydroxyphenyl)acetamide: Lacks the hydroxyethyl group.

    N-(4-(1-Hydroxyethyl)phenyl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is unique due to its specific chiral configuration and the presence of both hydroxyethyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[4-[(1S)-1-hydroxyethyl]phenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m0/s1

InChI Key

AXSFXIYXBDIWQK-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)O

Origin of Product

United States

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